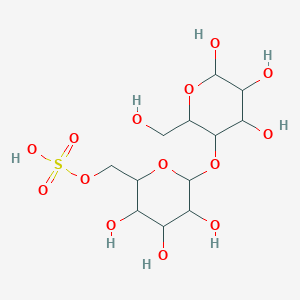
Lactose 6'-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactose 6’-sulfate is a sulfated derivative of lactose, a disaccharide composed of glucose and galactose. This compound is characterized by the presence of a sulfate group attached to the 6’ position of the galactose moiety. Sulfation significantly alters the chemical and biological properties of lactose, making lactose 6’-sulfate an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lactose 6’-sulfate typically involves the selective sulfation of lactose. One common method is the use of sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6’ position of the galactose unit .
Industrial Production Methods: Industrial production of lactose 6’-sulfate may involve enzymatic methods using sulfotransferases. These enzymes catalyze the transfer of a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to the 6’ position of lactose. This method is advantageous due to its specificity and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Lactose 6’-sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions may target the sulfate group, converting it back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Conversion to lactose.
Substitution: Formation of various lactose derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Lactose 6’-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and their effects on carbohydrate properties.
Biology: Investigated for its role in cellular signaling and interactions with proteins such as lectins.
Medicine: Explored for its potential as a therapeutic agent in modulating immune responses and as a component in drug delivery systems.
Industry: Utilized in the production of lactose-based surfactants and emulsifiers for pharmaceutical and cosmetic applications
Wirkmechanismus
The mechanism of action of lactose 6’-sulfate involves its interaction with specific molecular targets, such as glycan-binding proteins. The sulfate group enhances the binding affinity of lactose to these proteins, influencing various biological pathways. For example, lactose 6’-sulfate can modulate the activity of lectins, which play a crucial role in cell-cell communication and immune responses .
Vergleich Mit ähnlichen Verbindungen
Lactose: The parent compound without the sulfate group.
Lactulose: A synthetic disaccharide used as a laxative.
Galactose-6-sulfate: A monosaccharide sulfate similar in structure to the galactose moiety of lactose 6’-sulfate
Uniqueness: Lactose 6’-sulfate is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Unlike lactose, it has enhanced binding affinity to certain proteins, making it valuable in biochemical studies. Compared to lactulose, lactose 6’-sulfate has different physiological effects and applications .
Eigenschaften
Molekularformel |
C12H22O14S |
|---|---|
Molekulargewicht |
422.36 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22) |
InChI-Schlüssel |
NEVLAHFUHIDOLO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)





![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)

![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
